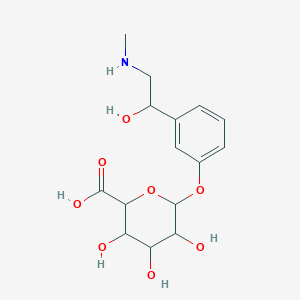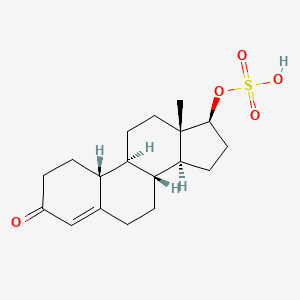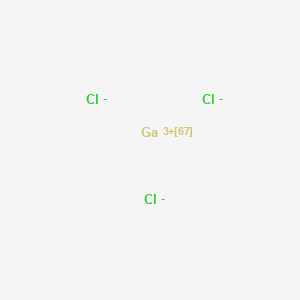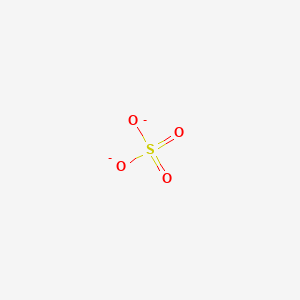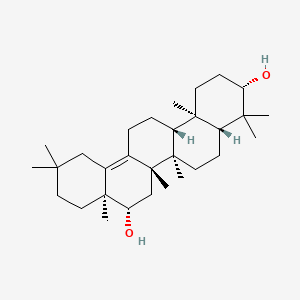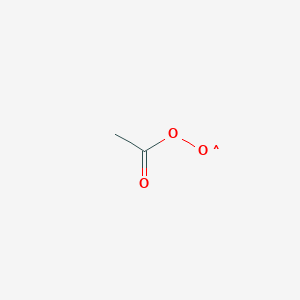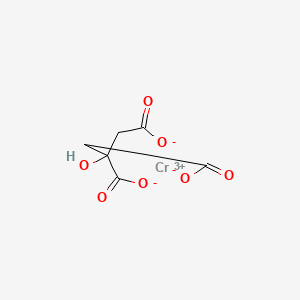
chromium(III) citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) citrate is a coordination compound formed between trivalent chromium ions and citric acid. It is known for its stability and is often used in various scientific and industrial applications. Chromium(III) is the most stable oxidation state of chromium in biological systems and is considered to be an essential trace element for humans, playing a role in glucose metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium(III) citrate can be synthesized by reacting chromium(III) salts, such as chromium(III) chloride, with citric acid in an aqueous solution. The reaction typically occurs under controlled pH conditions, often adjusted to a range of 5.5 to 6.5 using ammonia. The resulting complex can be isolated and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the dissolution of chromium(III) salts in water, followed by the addition of citric acid. The mixture is then subjected to controlled pH adjustments and temperature conditions to ensure the formation of the desired complex. The final product is obtained through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Chromium(III) citrate undergoes various chemical reactions, including:
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in an acidic medium.
Substitution: Ligand exchange reactions can occur, where the citrate ligand can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc in acidic conditions.
Substitution: Chloride or sulfate ions in aqueous solutions.
Major Products:
Oxidation: Chromium(VI) species.
Reduction: Chromium(II) species.
Substitution: Chromium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium(III) citrate has a wide range of applications in scientific research:
Mecanismo De Acción
Chromium(III) citrate exerts its effects primarily through its interaction with insulin signaling pathways. It enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which ultimately promotes the translocation of glucose transporter-4 (GLUT4) vesicles to the cell surface, facilitating glucose uptake . Additionally, this compound has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation .
Comparación Con Compuestos Similares
Chromium(III) citrate can be compared with other chromium(III) complexes, such as:
Chromium(III) picolinate: Known for its role in glucose metabolism and its use as a dietary supplement.
Chromium(III) nicotinate: Another chromium complex used in nutritional supplements.
Chromium(III) sulfate: Commonly used in industrial applications, such as leather tanning and as a mordant in dyeing.
Uniqueness: this compound is unique due to its stability and its ability to form strong complexes with citric acid, making it suitable for various biological and industrial applications. Its role in enhancing insulin sensitivity and its potential therapeutic benefits in managing diabetes further distinguish it from other chromium(III) complexes .
Propiedades
| Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |
Número CAS |
685853-81-0 |
Fórmula molecular |
C6H5CrO7 |
Peso molecular |
241.10 g/mol |
Nombre IUPAC |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
SWXXYWDHQDTFSU-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)


